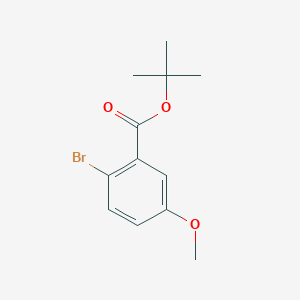

叔丁基 2-溴-5-甲氧基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 2-bromo-5-methoxybenzoate is not directly studied in the provided papers. However, the papers do discuss various related compounds and reactions that can provide insight into the chemical behavior and properties of tert-butyl substituted benzoates and their derivatives. For instance, the study of 4-tert-butyl-4'-methoxydibenzoylmethane (BM-DBM) provides information on the photochemical properties of tert-butyl and methoxy substituted benzoic acid derivatives .

Synthesis Analysis

The synthesis of related compounds, such as 3,5-Di-tert-butyl-4-hydroxybenzoic acid, involves bromination and subsequent oxidation reactions . Similarly, the synthesis of 5-Chloro-2-[2Hydroxy-3-Tert-Butyl-5-(2-Methoxycarbonylethyl)-Phenyl]-2H-Benzotriazole from methyl ester derivatives through a series of reactions including alkylation and esterification indicates the versatility of tert-butyl substituted benzoates in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted benzoates can be inferred to some extent from the studies on compounds like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, which exhibit hydrogen-bonded chains and tetramolecular aggregates due to the presence of tert-butyl and methoxy groups .

Chemical Reactions Analysis

The electrochemical study of 4-tert-butylcatechol in methanol suggests that tert-butyl substituted benzoates can undergo methoxylation reactions . Additionally, the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide and methyl 4-tert-butylbenzoate as a mediator leads to aryl radical cyclization and carboxylation, demonstrating the reactivity of tert-butyl substituted benzoates in radical-mediated reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-Butyl 2-bromo-5-methoxybenzoate are not directly reported, the studies on similar compounds provide some context. For example, the photochemical behavior of BM-DBM under UV light suggests that tert-butyl and methoxy groups can influence the stability and reactivity of the benzoate under photochemical conditions . The electrochemical properties of 4-tert-butylcatechol also highlight the influence of the tert-butyl group on redox behavior .

科学研究应用

抗菌应用

叔丁基苯甲酸的酰肼-腙,包括与叔丁基 2-溴-5-甲氧基苯甲酸酯类似的化合物,已显示出有希望的抗菌活性,特别是对芽孢杆菌属。这些化合物的有效性高于一些常用的抗生素,如头孢呋辛或氨苄青霉素 (Popiołek & Biernasiuk, 2016)。

有机合成

叔丁基过苯甲酸酯是一种相关化合物,已用作藤井-守谷反应中的苯醌的替代品,藤井-守谷反应是一种有机合成工艺。这种方法有利于在温和条件下偶联乙酰苯胺和丙烯酸丁酯 (Liu & Hii, 2011)。

化学反应和机理

在一项探索苯甲酸酯化学反应的研究中,发现与叔丁基 2-溴-5-甲氧基苯甲酸酯类似的叔丁基苯甲酸衍生物表现出与有机锂和有机镁试剂的不同反应。这些反应为亲核芳香取代和共轭加成机理提供了有趣的见解 (Hattori 等,1995)。

复杂分子的合成

已经研究了涉及叔丁基苯甲酸衍生物的复杂分子的合成。例如,带有叔丁基苯甲酸基团的空间保护二亚膦和芴亚甲基膦的制备证明了这些化合物在创建低配位磷原子中的应用 (Toyota 等,2003)。

在发光和热力学中的应用

已经合成和表征了涉及 2-溴-5-甲氧基苯甲酸的三元镧系元素配合物。这些配合物表现出有趣的发光行为和热力学性质,表明在材料科学和光子学中具有潜在应用 (Wu 等,2018)。

安全和危害

The safety data sheet for “tert-Butyl 2-bromo-5-methoxybenzoate” advises against medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

属性

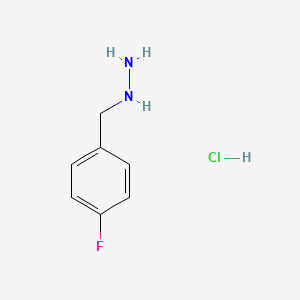

IUPAC Name |

tert-butyl 2-bromo-5-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNMFVKQTXPGQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650333 |

Source

|

| Record name | tert-Butyl 2-bromo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-bromo-5-methoxybenzoate | |

CAS RN |

957063-12-6 |

Source

|

| Record name | 1,1-Dimethylethyl 2-bromo-5-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957063-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-bromo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)